molecular formula C13H20OS B14547397 5-Methyl-2-(phenylsulfanyl)hexan-1-ol CAS No. 61829-50-3

5-Methyl-2-(phenylsulfanyl)hexan-1-ol

Cat. No.: B14547397
CAS No.: 61829-50-3
M. Wt: 224.36 g/mol
InChI Key: BALHUZIZYQQZQQ-UHFFFAOYSA-N
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Description

5-Methyl-2-(phenylsulfanyl)hexan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a hexane chain, which is further substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(phenylsulfanyl)hexan-1-ol typically involves the reaction of 5-methylhexan-2-one with thiophenol in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydride or potassium tert-butoxide

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include continuous flow reactors and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(phenylsulfanyl)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The phenylsulfanyl group can be reduced to a thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 5-Methyl-2-(phenylsulfanyl)hexan-2-one

    Reduction: 5-Methyl-2-(phenylsulfanyl)hexanethiol

    Substitution: 5-Methyl-2-(phenylsulfanyl)hexyl chloride or bromide

Scientific Research Applications

5-Methyl-2-(phenylsulfanyl)hexan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(phenylsulfanyl)hexan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylsulfanyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(phenylsulfanyl)hexan-2-ol
  • 5-Methyl-2-(phenylsulfanyl)hexan-3-ol
  • 5-Methyl-2-(phenylsulfanyl)hexan-4-ol

Uniqueness

5-Methyl-2-(phenylsulfanyl)hexan-1-ol is unique due to the specific position of the hydroxyl group and the phenylsulfanyl substitution. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61829-50-3

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

5-methyl-2-phenylsulfanylhexan-1-ol

InChI

InChI=1S/C13H20OS/c1-11(2)8-9-13(10-14)15-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3

InChI Key

BALHUZIZYQQZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CO)SC1=CC=CC=C1

Origin of Product

United States

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